Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate typically involves the reaction of 6,6-dimethyltetrahydro-2H-pyran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6,6-dimethyltetrahydro-2H-pyran-3-carboxylic acid.
Reduction: Formation of 6,6-dimethyltetrahydro-2H-pyran-3-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyltetrahydro-2H-pyran-3-carboxylate
- Ethyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate
- Methyl 6,6-dimethyltetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate is unique due to the presence of two methyl groups at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
methyl 6,6-dimethyloxane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWNMWYOGPDNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.